Metaproterenol-d7 Hemisulfate Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

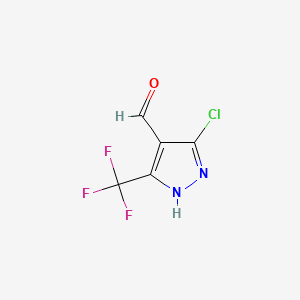

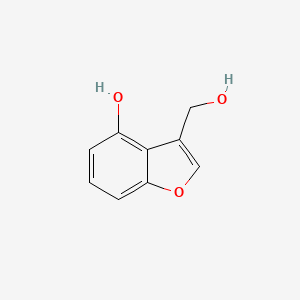

Metaproterenol-d7 Hemisulfate Salt is a deuterium-labeled derivative of Metaproterenol Hemisulfate. It is a stable isotope-labeled compound used primarily in scientific research. Metaproterenol Hemisulfate is a direct-acting sympathomimetic and a beta-2 adrenergic receptor agonist, commonly used for its bronchodilator effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the incorporation of deuterium atoms into the Metaproterenol Hemisulfate molecule. The process typically starts with the synthesis of the deuterated isopropylamine, which is then reacted with the appropriate benzene derivative under controlled conditions to form the deuterated Metaproterenol. The final step involves the formation of the hemisulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the incorporation of deuterium and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated aromatic compounds

Wissenschaftliche Forschungsanwendungen

Metaproterenol-d7 Hemisulfate Salt is widely used in scientific research, including:

Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and metabolic pathways.

Biology: It helps in studying the pharmacokinetics and pharmacodynamics of Metaproterenol by tracking the deuterium-labeled compound.

Medicine: Used in the development and testing of new drugs, particularly those targeting beta-2 adrenergic receptors.

Industry: Employed in quality control and validation processes for pharmaceuticals

Wirkmechanismus

Metaproterenol-d7 Hemisulfate Salt exerts its effects by stimulating beta-2 adrenergic receptors. This stimulation increases the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to the relaxation of bronchial smooth muscles. The compound also inhibits the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metaproterenol Hemisulfate: The non-deuterated form, used for similar applications but without the benefits of stable isotope labeling.

Isoproterenol: Another beta-adrenergic agonist with similar bronchodilator effects but different pharmacokinetic properties.

Albuterol: A more selective beta-2 adrenergic agonist with a longer duration of action

Uniqueness

Metaproterenol-d7 Hemisulfate Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and quantification in metabolic studies, making it a valuable tool in drug development and pharmacological research .

Eigenschaften

CAS-Nummer |

1346601-49-7 |

|---|---|

Molekularformel |

C11H17NO3 |

Molekulargewicht |

218.304 |

IUPAC-Name |

5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/i1D3,2D3,7D |

InChI-Schlüssel |

LMOINURANNBYCM-QXMYYZBZSA-N |

SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O |

Synonyme |

5-[1-Hydroxy-2-[(1-methylethyl-d7)amino]ethyl]-1,3-benzenediol Sulfate; 3,5-Dihydroxy-α-[(isopropylamino-d7)methyl]benzyl Alcohol Sulfate; (±)-Orciprenaline-d7 Sulfate; 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-(_x000B_isopropyl-d7)aminoethane Sulfate; 3,5-Dihyd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)